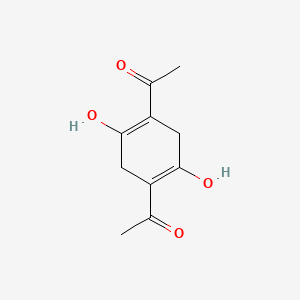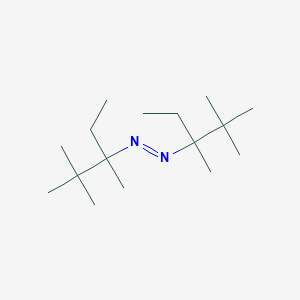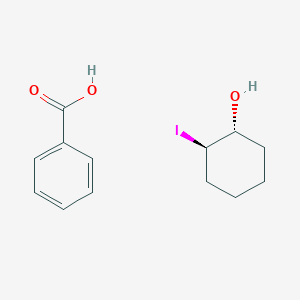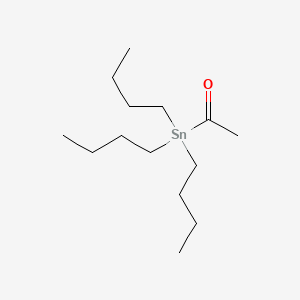
1-(Tributylstannyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tributylstannyl)ethan-1-one is an organotin compound with the molecular formula C14H30OSn. It is characterized by the presence of a stannyl group (tributylstannyl) attached to an ethanone moiety. Organotin compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Tributylstannyl)ethan-1-one can be synthesized through various methods. One common approach involves the reaction of tributyltin hydride with an appropriate acyl chloride under anhydrous conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. Safety measures are crucial due to the toxicity of organotin compounds.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Tributylstannyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form stannic derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides or organometallic reagents.
Major Products Formed:
Oxidation: Stannic derivatives.
Reduction: 1-(Tributylstannyl)ethanol.
Substitution: Various substituted ethanones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Tributylstannyl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the Stille coupling reaction to form carbon-carbon bonds.
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(Tributylstannyl)ethan-1-one involves its ability to act as a nucleophile or electrophile in various reactions. The stannyl group can stabilize reaction intermediates, facilitating the formation of carbon-carbon bonds. Molecular targets and pathways include interactions with electrophilic centers in organic molecules, leading to the formation of new chemical bonds .
Comparación Con Compuestos Similares
1-(Tributylstannyl)ethanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
1-(Tributylstannyl)-1-octen-3-one: Contains an additional double bond in the carbon chain.
trans-1,2-Bis(tributylstannyl)ethene: Features two stannyl groups attached to an ethene moiety .
Uniqueness: 1-(Tributylstannyl)ethan-1-one is unique due to its specific combination of a stannyl group and a carbonyl group, making it highly versatile in organic synthesis. Its ability to undergo various reactions and form stable intermediates sets it apart from other organotin compounds.
Propiedades
Número CAS |
52168-13-5 |
|---|---|
Fórmula molecular |
C14H30OSn |
Peso molecular |
333.10 g/mol |
Nombre IUPAC |
1-tributylstannylethanone |
InChI |
InChI=1S/3C4H9.C2H3O.Sn/c3*1-3-4-2;1-2-3;/h3*1,3-4H2,2H3;1H3; |
Clave InChI |
UZGANHLYPZZJAV-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


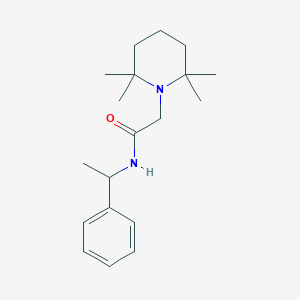


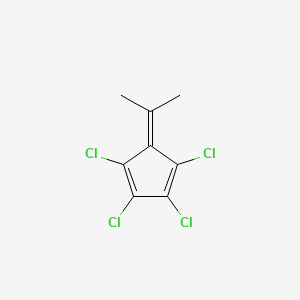
![({[1-Oxo-1-(3,3,5-trimethylazepan-1-yl)butan-2-yl]oxy}sulfinyl)oxidanide](/img/structure/B14647239.png)
![2-[2-(4-Chlorophenyl)-1-phenylethenyl]-1,3-benzoxazole](/img/structure/B14647243.png)
methanone](/img/structure/B14647249.png)
![4,4'-Disulfanediylbis[2-(1,2,3,4-tetrahydronaphthalen-2-yl)phenol]](/img/structure/B14647261.png)


![1,1'-[Sulfanediylbis(methylene)]dicyclopropane](/img/structure/B14647305.png)
